molecular formula C23H20F2N6O2S B2628445 7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223815-90-4

7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2628445
CAS No.: 1223815-90-4
M. Wt: 482.51
InChI Key: IESFPSHYVSQYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core. Key structural elements include:

  • A thioether linkage connecting the triazolopyrazinone core to a 2-oxoethyl-piperazine moiety, which may influence metabolic stability and solubility.
  • Piperazine ring functionalized with a 4-fluorophenyl group, a common pharmacophore in CNS-targeting agents due to its ability to modulate serotonin and dopamine receptors.

Synthetic routes for analogous triazolopyrazinones often involve refluxing methods and heterocyclization steps, as seen in related compounds . Structural characterization of such molecules typically employs X-ray crystallography and DFT calculations to correlate electronic properties with bioactivity .

Properties

IUPAC Name

7-(4-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N6O2S/c24-16-1-5-18(6-2-16)28-9-11-29(12-10-28)20(32)15-34-23-27-26-21-22(33)30(13-14-31(21)23)19-7-3-17(25)4-8-19/h1-8,13-14H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESFPSHYVSQYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H29F2N5O2SC_{23}H_{29}F_{2}N_{5}O_{2}S, with a molecular weight of approximately 427.58 g/mol. The structure features a triazole ring fused with a pyrazine moiety and incorporates a piperazine derivative, which is known to enhance biological activity through interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antidepressant Effects : The presence of the piperazine moiety suggests potential serotonergic activity, which is often linked to antidepressant effects. Studies evaluating similar compounds have shown promising results in inhibiting monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin and dopamine .
  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays have demonstrated that derivatives containing similar structural features can induce apoptosis in cancer cells by activating caspase pathways and inhibiting poly (ADP-ribose) polymerase (PARP) .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several potential pathways have been identified:

  • Monoamine Oxidase Inhibition : Similar compounds containing piperazine structures have shown significant inhibitory effects on MAO-A and MAO-B, suggesting that this compound may modulate neurotransmitter levels effectively .
  • PARP Inhibition : The compound's ability to inhibit PARP activity has been linked to its potential antitumor effects. Inhibiting PARP can prevent cancer cells from repairing DNA damage, leading to increased apoptosis .
  • Caspase Activation : Research indicates that compounds with similar scaffolds can activate caspases involved in programmed cell death pathways, enhancing their effectiveness against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntidepressantMAO inhibition
AntitumorInduction of apoptosis
Caspase ActivationEnhanced activity in cancer cells

Case Study: Antitumor Activity

In a study examining compounds with similar structures, it was found that certain derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through caspase activation and PARP inhibition. For example, compound 5e , structurally related to the target compound, showed an IC50 value of 18 µM against MCF-7 breast cancer cells . This suggests that the target compound may exhibit comparable or enhanced antitumor properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Fluorine Presence Piperazine Modification Biological Implications
Target Compound [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 7-(4-Fluorophenyl); 3-[(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio] Two 4-fluorophenyl groups 4-(4-Fluorophenyl)piperazin-1-yl Potential CNS activity; enhanced stability
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-triazolo-pyrazinone Same core 8-(2-Ethylphenyl)thio; 2-(2-oxoethyl-piperazinyl) One 4-fluorophenyl group Same as target Reduced lipophilicity due to ethyl group
7-(1-(4-Fluorophenyl)ethyl)-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one Imidazo[1,2-a]pyrazin-8(7H)-one 2-Nitro; 7-(1-(4-fluorophenyl)ethyl) One 4-fluorophenyl group Absent Nitro group may confer cytotoxicity
4-Oxo-4-[3-(trifluoromethyl)-triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-one Same core 3-Trifluoromethyl; 1-(2,4,5-trifluorophenyl) Three fluorine atoms Absent (replaced by CF3) Enhanced electronegativity; possible kinase inhibition
8-Amino-6-(4-(oxiran-2-ylmethoxy)phenyl)-2-phenyl-triazolo[4,3-a]pyrazin-3(2H)-one Same core 8-Amino; 6-(4-epoxymethoxyphenyl); 2-phenyl Absent Absent Amino group increases solubility

Key Findings from Comparative Analysis

Fluorine Substitution: The target compound’s dual 4-fluorophenyl groups enhance receptor-binding affinity and metabolic stability compared to mono-fluorinated analogs (e.g., ) or non-fluorinated derivatives (e.g., ) . Trifluoromethyl groups (as in ) increase electronegativity and may improve target selectivity but reduce solubility .

Core Heterocycle Variations: Imidazo-pyrazinones (e.g., ) exhibit distinct electronic properties due to the nitro group, which may confer redox activity or cytotoxicity, unlike the triazolopyrazinone core . The triazolo-pyrazinone core in the target compound balances aromaticity and polarity, favoring blood-brain barrier penetration .

Piperazine Modifications :

  • Piperazine rings with 4-fluorophenyl substituents (target and ) are associated with serotonin receptor modulation, while unmodified piperazines (e.g., ) may target adrenergic pathways .
  • Replacement of piperazine with trifluoromethyl groups () shifts activity toward kinase inhibition .

Thioether vs. Epoxy/Amino Linkages: The thioether group in the target compound improves stability over epoxy () or amino () linkages, which are prone to hydrolysis or oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.